molecular formula C8H8ClNO3S B13469915 N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide

N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide

Cat. No.: B13469915
M. Wt: 233.67 g/mol
InChI Key: CEKADLOJCHFHRS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is an organic compound characterized by the presence of a chloro-substituted phenol group, an ethene linkage, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide typically involves the reaction of 4-chloro-2-hydroxybenzene with ethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and hydroxy groups may also participate in interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure with a benzamide group instead of an ethene-sulfonamide linkage.

    4-Chloro-2-hydroxybenzenesulfonamide: Lacks the ethene linkage but contains the chloro and sulfonamide groups.

Uniqueness

N-(4-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is unique due to the presence of the ethene linkage, which can impart different chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8ClNO3S

Molecular Weight

233.67 g/mol

IUPAC Name

N-(4-chloro-2-hydroxyphenyl)ethenesulfonamide

InChI

InChI=1S/C8H8ClNO3S/c1-2-14(12,13)10-7-4-3-6(9)5-8(7)11/h2-5,10-11H,1H2

InChI Key

CEKADLOJCHFHRS-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=C(C=C(C=C1)Cl)O

Origin of Product

United States

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